molecular formula C8H14N2O5 B1336506 Glutamylalanine CAS No. 21064-18-6

Glutamylalanine

Cat. No. B1336506
CAS RN: 21064-18-6
M. Wt: 218.21 g/mol
InChI Key: JZDHUJAFXGNDSB-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutamylalanine is a naturally occurring dipeptide composed of glutamate and alanine . It is essential in the supply of glutamate to human erythrocytes . Human erythrocytes are essentially impermeable to glutamate and yet there is a continual requirement for the amino acid for glutathione synthesis .


Synthesis Analysis

The synthesis of Glutamylalanine is related to the nitrogen cycle in the rhizosphere soil of Phellodendron chinense Schneid seedlings . The γ-glutamylalanine exhibited a significant positive correlation with Bacteroidetes and Chytridiomycota, suggesting that N10 addition improved the γ-glutamylalanine synthesis by promoting microbial proliferation .


Molecular Structure Analysis

The molecular formula of Glutamylalanine is C8H14N2O5 . The average mass is 218.207 Da and the monoisotopic mass is 218.090271 Da .


Chemical Reactions Analysis

Gamma-glutamyl transpeptidases (γ-GTs) are enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .


Physical And Chemical Properties Analysis

Glutamylalanine has a density of 1.4±0.1 g/cm3 . Its boiling point is 564.4±50.0 °C at 760 mmHg . The molar refractivity is 49.3±0.3 cm3 . It has 7 H bond acceptors and 5 H bond donors .

Scientific Research Applications

properties

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHUJAFXGNDSB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glutamylalanine

CAS RN

21064-18-6
Record name L-α-Glutamyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21064-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutamylalanine
Reactant of Route 2
Reactant of Route 2
Glutamylalanine
Reactant of Route 3
Reactant of Route 3
Glutamylalanine
Reactant of Route 4
Reactant of Route 4
Glutamylalanine
Reactant of Route 5
Reactant of Route 5
Glutamylalanine
Reactant of Route 6
Reactant of Route 6
Glutamylalanine

Q & A

Q1: What is the molecular formula and weight of glutamylalanine?

A1: The molecular formula of glutamylalanine is C8H14N2O5. Its molecular weight is 218.21 g/mol.

Q2: Is there spectroscopic data available for glutamylalanine?

A2: Yes, spectroscopic techniques like 13C-NMR have been used to characterize glutamylalanine, particularly in the context of peptide synthesis and structural analysis. []

Q3: Does the position of the aspartic acid residue within a peptide affect its interaction with copper ions?

A3: Yes, research has shown that the position of aspartic acid within a peptide sequence significantly influences its interaction with copper(II) ions. For example, an N-terminal aspartic acid stabilizes copper complexes with one nitrogen atom coordinated, while aspartic acid in the second or third position stabilizes complexes with two or three nitrogen atoms coordinated, respectively. []

Q4: What is the role of glutamylalanine in the yeast Saccharomyces cerevisiae?

A4: In Saccharomyces cerevisiae, a repeating octapeptide sequence containing glutamylalanine (Lys-Arg-Glu-Ala-Glu-Ala) is found in the spacer region of the alpha-factor prepro region (MFα1p). This region is important for the secretion of proteins like alpha-amylase. Removing the Glu-Ala repeat from this spacer region reduces the efficiency of alpha-amylase secretion. []

Q5: What is the significance of glutamylalanine in the processing of prepro-alpha-factor-somatostatin hybrid peptides in mammalian cells?

A5: Studies in rat pituitary GH(3) cells have shown that a dipeptidyl aminopeptidase activity, potentially similar to the yeast STE13 enzyme, is present in the post-trans Golgi network compartment. This enzyme is responsible for removing the Glu-Ala spacer sequence from hybrid proteins containing the prepro region of yeast alpha-factor and anglerfish somatostatin. This suggests a conserved mechanism for protein secretion between yeast and mammalian cells. []

Q6: Does glutamylalanine play a role in the substrate specificity of casein kinase-2 (CK-2)?

A6: Research suggests that while an extended acidic cluster on the C-terminal side of the target serine is essential for CK-2 activity, a glutamic acid residue at position +3 relative to serine is particularly crucial for triggering phosphorylation. This is evident in the significantly lower Vmax of the peptide Ser-Glu-Glu-Ala-Glu-Glu compared to Ser-Glu-Ala-Glu-Glu-Glu, despite similar Km values. []

Q7: Has glutamylalanine been found in natural sources other than yeast?

A7: Yes, γ-L-glutamyl-L-alanine has been identified in iris leaf tissue, marking the first conclusive evidence of its existence in plants. []

Q8: What is the relevance of the Glu-Ala repeat in the context of porcine epidermal growth factor (pEGF) expression in Pichia pastoris?

A8: When using the α-factor signal peptide for pEGF expression in Pichia pastoris, incomplete signal peptide cleavage can result in a mixture of Glu-Ala-pEGF and pEGF. To obtain pure pEGF, the Glu-Ala repeat residues at the N-terminal can be deleted from the expression construct. This modification allows for the production of a homogenous pEGF protein. []

Q9: Is there evidence of glutamylalanine being involved in bacterial metabolic pathways?

A9: Yes, glutamylalanine is a component of the chromogenic substrate γ-Glu-Ala-Gly-pNA used to study the amidase activity of the bifunctional glutathionylspermidine synthetase/amidase enzyme from Escherichia coli. This enzyme plays a role in the synthesis and breakdown of glutathionylspermidine (Gsp), a metabolite involved in oxidative stress response in bacteria and some parasites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.